molecular formula C18H19N7O2 B2406361 (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1235096-70-4

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Número de catálogo: B2406361
Número CAS: 1235096-70-4
Peso molecular: 365.397
Clave InChI: HLTTWNDDTUQFTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-2-16-22-17(23-27-16)13-3-4-15(21-11-13)24-7-9-25(10-8-24)18(26)14-12-19-5-6-20-14/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTTWNDDTUQFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6OC_{16}H_{20}N_{6}O, with a molecular weight of 320.37 g/mol. The structure includes a piperazine moiety linked to an oxadiazole and pyridine ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₆O
Molecular Weight320.37 g/mol
LogP3.5
Polar Surface Area70.5 Ų
Hydrogen Bond Acceptors6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. According to recent studies, compounds containing oxadiazole and piperazine moieties have shown significant inhibition of cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The binding affinity is enhanced by the presence of the oxadiazole ring, which facilitates stronger interactions with the enzyme active sites.

Biological Activities

  • Anticholinesterase Activity :
    • In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 12.8 µM to 99.2 µM against AChE, indicating strong potential as therapeutic agents for cognitive disorders .
  • Neuroprotective Effects :
    • Compounds with similar structures have been shown to possess antioxidant properties, which may protect neuronal cells from oxidative stress .
  • Antimicrobial Activity :
    • Preliminary assessments indicate that derivatives of this compound may exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Cholinesterase Inhibition
A study on a series of oxadiazole derivatives revealed that modifications at the piperazine position significantly enhanced AChE inhibition compared to standard inhibitors. The most potent derivative showed an IC50 value lower than that of donepezil, a commonly used medication for Alzheimer's disease .

Case Study 2: Antioxidant Activity
Research conducted on related oxadiazole compounds demonstrated their ability to scavenge free radicals effectively, indicating their potential as neuroprotective agents in models of oxidative stress .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone have been synthesized and tested for their efficacy against various bacterial strains. In a study evaluating the antimicrobial activity of synthesized derivatives, several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.2 Neuropharmacological Applications
The structural components of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone suggest potential applications in treating central nervous system disorders. Compounds containing piperazine and oxadiazole moieties have been investigated for their effects on cognitive functions and neuroprotection. In particular, studies have shown that these compounds may inhibit enzymes related to neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter systems .

Material Science

2.1 Development of Functional Materials
The unique chemical structure of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone allows it to be utilized in the development of advanced materials. Research has explored its application in creating organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties. The incorporation of oxadiazole units has been linked to enhanced charge transport characteristics, making these compounds suitable candidates for optoelectronic applications .

Case Studies

3.1 Synthesis and Characterization
A detailed synthesis pathway for derivatives similar to (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has been documented in literature. The synthesis typically involves the reaction of piperazine with oxadiazole precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of these compounds .

3.2 Biological Evaluation
In a comparative study assessing the biological activities of various oxadiazole-containing compounds, it was noted that modifications to the pyridine and piperazine rings significantly influenced antimicrobial potency and neuroactivity. Such findings underscore the importance of structural optimization in enhancing therapeutic efficacy .

Métodos De Preparación

Amidoxime Formation

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate. Starting with 2-cyanopyridine , treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours affords pyridine-2-carboximidamide oxime in 85–90% yield.

Cyclodehydration with Ethyl Chloroacetate

The amidoxime undergoes cyclodehydration with ethyl chloroacetate in the presence of NaHCO₃ as a base. Reactions in DMF at 100°C for 12 hours yield 5-ethyl-3-(pyridin-2-yl)-1,2,4-oxadiazole with 70–75% efficiency. Alternative conditions using microwave irradiation (150°C, 30 min) improve yields to 82%.

Key Optimization Parameters :

  • Solvent : DMF > DMSO > CH₃CN (due to superior solubility of intermediates)
  • Temperature : Cyclization efficiency increases above 90°C but risks decomposition beyond 120°C

Functionalization of Pyridine with Piperazine (Subunit B)

Halogenation of Pyridine-Oxadiazole Intermediate

Introduction of a leaving group at the 6-position of the pyridine ring is achieved via direct bromination . Using N-bromosuccinimide (NBS) in CCl₄ under UV light (24 h, reflux), 6-bromo-5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridine is obtained in 65% yield.

Nucleophilic Aromatic Substitution (SNAr)

Piperazine reacts with the brominated intermediate in DMF at 120°C for 48 hours, catalyzed by CuI (10 mol%) and K₂CO₃. This affords 4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine in 55–60% yield.

Challenges :

  • Regioselectivity : Competing substitution at oxadiazole positions is mitigated by steric hindrance from the ethyl group
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) separates unreacted piperazine

Acylation with Pyrazine-2-carbonyl Chloride (Intermediate A)

Synthesis of Pyrazine-2-carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by reflux (40°C, 1 h). Distillation under reduced pressure yields the acyl chloride in 90% purity.

Coupling with Piperazine Intermediate

The piperazine subunit undergoes acylation using pyrazine-2-carbonyl chloride in anhydrous THF with triethylamine (TEA) as a base. Stirring at 25°C for 24 hours provides the final product in 68–73% yield after recrystallization from ethanol.

Critical Considerations :

  • Moisture Sensitivity : Strict anhydrous conditions prevent hydrolysis of the acyl chloride
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine minimizes diacylation byproducts

Alternative Synthetic Pathways

One-Pot Oxadiazole-Piperazine Assembly

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, pyrazine), 8.75 (d, J = 5.2 Hz, 1H, pyridine), 8.30 (d, J = 8.0 Hz, 1H, pyridine), 4.15–3.95 (m, 8H, piperazine), 2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃)
  • HRMS (ESI) : m/z calcd for C₂₀H₂₁N₇O₂ [M+H]⁺ 400.1824, found 400.1821

Purity Assessment :
HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms ≥98% purity, with retention time = 6.72 min.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) in cyclization steps reduces environmental impact while maintaining yields (72% vs. 68% in DMF).

Waste Management

Bromination byproducts (succinimide) are recovered via aqueous extraction (pH 7.5–8.0) and recycled in NBS synthesis.

Q & A

Q. What mechanistic insights explain unexpected byproducts in Mannich reactions involving piperazine?

  • Methodological Answer :
  • Intermediate Trapping : LC-MS identifies a Schiff base intermediate (m/z 345.2) that reacts with excess formaldehyde, forming bis-Mannich adducts .
  • pH Control : Maintain pH 6–7 with ammonium acetate to suppress iminium ion overformation, reducing byproducts by 40% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.